2,4-dibromo-6-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol
Overview
Description
The compound is a phenolic compound with bromine, piperazine, and dimethylphenyl groups. Phenols are aromatic compounds that contain a hydroxyl group directly attached to a benzene ring. Piperazine is a cyclic amine that is used in a variety of applications, including in the synthesis of polymers and pharmaceuticals. Dimethylphenyl is a phenyl group with two methyl substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely show the phenol as the central structure, with the bromine atoms attached to the carbon atoms in the 2 and 4 positions of the phenol ring. The piperazine and dimethylphenyl groups would be attached to the carbon atom in the 6 position of the phenol ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, phenols, brominated compounds, and piperazines each have characteristic reactions. Phenols can undergo reactions such as acylation, alkylation, and sulfonation. Brominated compounds can participate in various substitution and elimination reactions. Piperazines can act as bases and nucleophiles, and can undergo reactions such as alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its constituent groups. For instance, the presence of the bromine atoms would likely make this compound relatively heavy and possibly quite reactive. The phenol group might confer some degree of acidity to this compound .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study and application of this compound would depend on its properties and potential uses. If it shows promise as a pharmaceutical, for instance, future research might focus on refining its synthesis, studying its mechanism of action, and testing its efficacy and safety .
Properties
IUPAC Name |
2,4-dibromo-6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O/c1-13-3-4-14(2)18(9-13)23-7-5-22(6-8-23)12-15-10-16(20)11-17(21)19(15)24/h3-4,9-11,24H,5-8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHLTZAXCDXXOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=CC(=C3)Br)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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